molecular formula C12H18Cl2N2 B14390514 4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline CAS No. 88151-25-1

4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline

Katalognummer: B14390514
CAS-Nummer: 88151-25-1
Molekulargewicht: 261.19 g/mol
InChI-Schlüssel: XEQMRUQXYXXXRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline is a chemical compound with a complex structure that includes a tert-butylamino group, an ethyl chain, and a dichloroaniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,6-dichloroaniline with tert-butylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required purity standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation states of the compound.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated or aminated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for developing new drugs and understanding biochemical pathways.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing, with a focus on its use in treating various conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Wirkmechanismus

The mechanism by which 4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Salbutamol: A bronchodilator with a similar tert-butylamino group.

    Terbutaline: Another bronchodilator with structural similarities.

    Adrenaline: Shares some structural features but has different functional groups.

Uniqueness

4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline is unique due to its specific combination of functional groups and the presence of dichloroaniline

Eigenschaften

CAS-Nummer

88151-25-1

Molekularformel

C12H18Cl2N2

Molekulargewicht

261.19 g/mol

IUPAC-Name

4-[2-(tert-butylamino)ethyl]-2,6-dichloroaniline

InChI

InChI=1S/C12H18Cl2N2/c1-12(2,3)16-5-4-8-6-9(13)11(15)10(14)7-8/h6-7,16H,4-5,15H2,1-3H3

InChI-Schlüssel

XEQMRUQXYXXXRF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NCCC1=CC(=C(C(=C1)Cl)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.